molecular formula C22H22N2O B6103641 3-(2-methylphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide

3-(2-methylphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide

Cat. No. B6103641
M. Wt: 330.4 g/mol
InChI Key: WSPGTYBGYQQASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

3-(2-methylphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide exerts its therapeutic effects by binding to the serotonin transporter and inhibiting the reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which is associated with improved mood and decreased anxiety. This compound has also been shown to bind to the dopamine transporter, which may contribute to its potential use in treating Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of serotonin and dopamine in the brain, which is associated with improved mood and decreased anxiety. This compound has also been shown to decrease the levels of inflammatory cytokines, which may contribute to its potential use in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-methylphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide is its high purity and yield, which makes it suitable for use in lab experiments. However, this compound is a relatively new compound, and there is limited information available on its stability and toxicity. Therefore, caution should be exercised when handling and using this compound in lab experiments.

Future Directions

For research on 3-(2-methylphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide include the development of analogs with improved therapeutic properties, investigation of its potential use in combination with other drugs, and further studies on its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-(2-methylphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide involves the reaction of 2-methylbenzaldehyde, phenylacetic acid, and 2-pyridinemethanol with acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

3-(2-methylphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide has been studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience research, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in treating depression and anxiety disorders.

properties

IUPAC Name

3-(2-methylphenyl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-17-9-5-6-13-20(17)21(18-10-3-2-4-11-18)15-22(25)24-16-19-12-7-8-14-23-19/h2-14,21H,15-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPGTYBGYQQASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)NCC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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